molecular formula C11H11N3O B3055878 3-Methoxy-5-phenylpyrazin-2-amine CAS No. 67602-06-6

3-Methoxy-5-phenylpyrazin-2-amine

Cat. No.: B3055878
CAS No.: 67602-06-6
M. Wt: 201.22 g/mol
InChI Key: SBRMNOIHSDNWNU-UHFFFAOYSA-N
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Description

3-Methoxy-5-phenylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family It is characterized by the presence of a methoxy group at the third position, a phenyl group at the fifth position, and an amine group at the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-phenylpyrazin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-methoxy-5-phenylpyrazine with ammonia or an amine source can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-phenylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Methoxy-5-phenylpyrazin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-phenylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-phenylpyrazine: Lacks the amine group at the second position.

    5-Phenylpyrazin-2-amine: Lacks the methoxy group at the third position.

    3-Methoxypyrazin-2-amine: Lacks the phenyl group at the fifth position.

Uniqueness

3-Methoxy-5-phenylpyrazin-2-amine is unique due to the presence of all three functional groups (methoxy, phenyl, and amine) on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Methoxy-5-phenylpyrazin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by:

  • Methoxy group at the third position
  • Phenyl group at the fifth position
  • Amine group at the second position of the pyrazine ring

The molecular formula is C11H11N3OC_{11}H_{11}N_{3}O with a molecular weight of approximately 201.23 g/mol. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may include:

  • Inhibition of specific enzymes or receptors
  • Modulation of cellular signaling pathways
  • Alteration of gene expression related to cell growth and apoptosis

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Mycobacterium tuberculosis : The compound has been evaluated for its ability to inhibit the growth of this pathogen, which is crucial given the global burden of tuberculosis.

Table 1: Antimicrobial Activity Against Mycobacterial Strains

CompoundMIC (µg/mL)Target Organism
This compound13.02Mycobacterium tuberculosis H37Ra
Comparison Compound A6.25Mycobacterium tuberculosis H37Rv
Comparison Compound B2.39Mycobacterium avium

The minimum inhibitory concentration (MIC) values suggest that this compound has a competitive efficacy compared to established antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. Its mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor cell proliferation.
  • Disruption of cancer cell signaling pathways.

In a study focusing on various pyrazine derivatives, compounds structurally related to this compound demonstrated promising results in inhibiting cancer cell lines, although specific data on this compound's activity remains limited.

Case Studies and Research Findings

A notable study investigated a series of pyrazine derivatives, including this compound, for their antimycobacterial activity. The findings highlighted several derivatives with micromolar MIC values against Mycobacterium tuberculosis, indicating that structural modifications can enhance bioactivity.

Case Study Summary:

  • Study Focus : Evaluation of pyrazine derivatives for antimycobacterial activity.
  • Methodology : Microplate Alamar Blue Assay was used to assess growth inhibition.
  • Results : Identified several compounds with low cytotoxicity and effective MIC values.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundFunctional GroupsUnique Properties
This compoundMethoxy, Phenyl, AmineBroad spectrum antimicrobial activity
3-Methoxy-pyrazineMethoxyLimited biological activity
5-(Phenyl)-pyrazinePhenylLacks amine functionality

This comparison illustrates that the combination of methoxy and amine groups in this compound contributes to its enhanced biological activities compared to its analogs.

Properties

IUPAC Name

3-methoxy-5-phenylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-10(12)13-7-9(14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRMNOIHSDNWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452574
Record name 3-Methoxy-5-phenyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67602-06-6
Record name 2-Pyrazinamine, 3-methoxy-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67602-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-phenyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-3-methoxy-pyrazin-2-ylamine (A) (816 mg, 4 mmol) and phenyl boronic acid (732 mg, 6 mmol) in toluene (5 mL), ethanol (5 mL) and Na2CO3 (8 mmol, 1 M aqueous) was purged with nitrogen for 10 minutes, and was added PdCl2(PPh3)2(140 mg, 0.2 mmol). The reaction mixture was stirred at 85° C. for 4 hours. The reaction mixture was cooled to room temperature and diluted with EtOAc (50 mL). The solution was washed with brine (2×5 mL). The organic extracts was dried with MgSO4, then solvent was removed under vacuum. The residue was purified with flash column to give product B (660 mg, 82%) as yellow solid. 1H NMR (400 MHz, CDCl3): δ 8.08 (1H, s), 7.92 (2H, d), 7.46 (3H, m), 4.94 (2H, bs), 4.12 (3H, s); MS: 202 (M+H+).
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
140 mg
Type
catalyst
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

5-Bromo-3-methoxy-2-pyrazinamine (0.31 g), cesium fluoride (0.8 g), benzeneboronic acid (0.36 g) and [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) chloride (0.08 g) in methanol (7 mL) was heated at reflux for 2 hours. The solvent was evaporated and the residue purified by chromatography on silica eluting with toluene/ethyl acetate mixtures to give the sub-title compound (0.25 g).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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